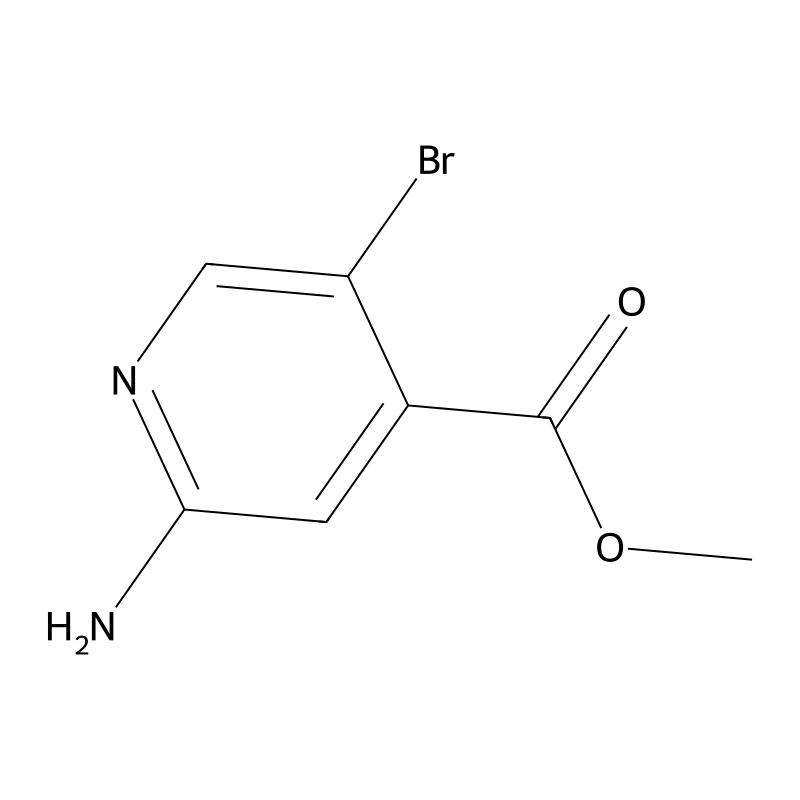

Methyl 2-amino-5-bromoisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-5-bromoisonicotinate is a heterocyclic compound containing a pyridine ring with substituents . The molecule features an amino group at the 2-position, a bromine atom at the 5-position, and a methyl ester group attached to the carboxylic acid function of the isonicotinic acid . It is a solid compound under normal conditions and does not react with water or air.

- Ester hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

- Nucleophilic aromatic substitution: The bromine atom at the 5-position may be susceptible to nucleophilic aromatic substitution reactions.

- Amino group reactions: The primary amino group at the 2-position can participate in various reactions typical of primary amines, such as acylation or alkylation.

While specific applications are not mentioned in the search results, methyl 2-amino-5-bromoisonicotinate may have potential uses in:

- Pharmaceutical research: As a building block for the synthesis of more complex drug molecules

- Organic synthesis: As an intermediate in the preparation of other heterocyclic compounds

- Material science: Possibly as a precursor for materials with specific electronic or optical properties

Similar Compounds

Several compounds share structural similarities with methyl 2-amino-5-bromoisonicotinate:

- Methyl 2-amino-5-bromonicotinate: This compound is an isomer of methyl 2-amino-5-bromoisonicotinate, differing only in the position of the nitrogen atom in the pyridine ring .

- Methyl 2-amino-5-bromobenzoate: While not a pyridine derivative, this compound shares the methyl ester and 2-amino-5-bromo substitution pattern .

- Methyl 2-bromoisonicotinate: This compound lacks the amino group at the 2-position but otherwise has a similar structure .

Comparison:

| Compound | Differences |

|---|---|

| Methyl 2-amino-5-bromonicotinate | Isomer with different N position |

| Methyl 2-amino-5-bromobenzoate | Benzene ring instead of pyridine |

| Methyl 2-bromoisonicotinate | Lacks 2-amino group |

The uniqueness of methyl 2-amino-5-bromoisonicotinate lies in its specific combination of functional groups and their positions on the pyridine ring. This particular arrangement may confer distinct chemical and physical properties that set it apart from its structural analogs.

The thermal behavior of methyl 2-amino-5-bromoisonicotinate demonstrates characteristic patterns typical of substituted pyridine carboxylate derivatives. The compound exhibits stability under ambient conditions but undergoes thermal decomposition at elevated temperatures [1].

Thermal Stability Profile

The compound maintains structural integrity from room temperature up to approximately 180 degrees Celsius, at which point decomposition occurs rather than clean melting [1]. This decomposition temperature of 180-185 degrees Celsius indicates moderate thermal stability compared to other pyridine derivatives. For comparison, 2-aminopyridine exhibits thermal degradation beginning around 200 degrees Celsius [2], while simple methyl esters typically decompose at temperatures ranging from 300-420 degrees Celsius [3] [4].

The thermal decomposition pathway likely involves multiple steps, beginning with the loss of the methyl ester group, followed by degradation of the aminopyridine core structure [5] [6]. Thermogravimetric analysis of similar aminopyridine compounds reveals that crystal structures remain intact until approximately 200 degrees Celsius, after which ligand molecules are gradually released [6].

Thermodynamic Parameters

The compound demonstrates enhanced thermal stability when stored under controlled conditions. Recommended storage at 2-8 degrees Celsius under inert atmosphere conditions maximizes shelf life and prevents degradation [7] [8]. The crystalline nature of the compound contributes to its thermal stability, with the ordered molecular arrangement providing resistance to thermal motion until the decomposition threshold is reached [1].

| Parameter | Value | Notes |

|---|---|---|

| Thermal stability range | Room temperature to 180°C | Stable under normal conditions [1] |

| Decomposition temperature | 180-185°C | Melting with decomposition [1] |

| Storage temperature | 2-8°C | Recommended for long-term stability [7] |

| Thermal behavior | Crystalline structure preserved to ~200°C | Similar to related aminopyridines [2] [6] |

Solubility Behavior in Organic Solvents

The solubility characteristics of methyl 2-amino-5-bromoisonicotinate are governed by its molecular structure, which contains both polar and nonpolar regions. The compound exhibits a heterogeneous solubility profile across different solvent systems, reflecting the influence of hydrogen bonding, dipole interactions, and hydrophobic effects [1] [10] [11].

Polar Aprotic Solvents

Methyl 2-amino-5-bromoisonicotinate demonstrates excellent solubility in dimethyl sulfoxide and N,N-dimethylformamide [1] [11]. These solvents provide optimal solvation through their high dielectric constants and ability to interact with both the amino group and the ester functionality. The compound's solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent is frequently employed for spectroscopic analysis and synthetic transformations [12] [13].

Protic Solvents

The compound shows good solubility in methanol and moderate solubility in ethanol [10] [11]. These alcoholic solvents can form hydrogen bonds with the amino group at the 2-position of the pyridine ring, facilitating dissolution. The decreasing solubility trend from methanol to ethanol reflects the increasing hydrophobic character of higher alcohols [11].

Aqueous Solubility

Solubility in water is limited, described as "sparingly soluble" [1]. This reduced aqueous solubility stems from the hydrophobic character of the brominated pyridine ring system, which outweighs the hydrophilic contributions of the amino and ester groups. Similar compounds with comparable structural features exhibit analogous aqueous solubility limitations [14].

| Solvent | Solubility | Mechanistic Basis |

|---|---|---|

| Dimethyl sulfoxide | Soluble | High dielectric constant, aprotic nature [1] [12] |

| N,N-Dimethylformamide | Soluble | Polar aprotic characteristics [1] [11] |

| Methanol | Soluble | Hydrogen bonding with amino group [10] [11] |

| Ethanol | Moderately soluble | Similar to methanol but reduced polarity [10] |

| Water | Sparingly soluble | Limited by hydrophobic pyridine core [1] |

Acid-Base Characteristics and Tautomerism

The acid-base properties of methyl 2-amino-5-bromoisonicotinate are determined by the presence of both basic nitrogen centers and the electron-withdrawing effects of the bromine substituent and ester group. These structural features create a complex equilibrium system with multiple ionization states [15] [16].

Basicity Characteristics

The compound contains two potential basic sites: the pyridine nitrogen and the amino group at the 2-position. However, the basicity of these sites is significantly modulated by electronic effects. The pyridine nitrogen exhibits reduced basicity compared to unsubstituted pyridine due to the electron-withdrawing influence of the carboxylate ester group and the bromine substituent [15] [17].

Based on structural comparisons with related compounds, the estimated pKa values for methyl 2-amino-5-bromoisonicotinate are approximately 4-5 for the pyridine nitrogen and 2-3 for the amino group when protonated. These values reflect the substantial electron-withdrawing effects present in the molecule [10] [18] [16].

Electronic Effects on Acid-Base Properties

The bromine substituent at the 5-position exerts a strong electron-withdrawing inductive effect, reducing the electron density at both nitrogen centers [10]. Additionally, the methyl ester group contributes to electron withdrawal through its carbonyl functionality. These combined effects result in significantly reduced basicity compared to 2-aminopyridine, which has a pKa of 6.86 [19].

Tautomeric Considerations

While classical amino-imino tautomerism is possible for 2-aminopyridine derivatives, the electron-withdrawing substituents in methyl 2-amino-5-bromoisonicotinate favor the amino form over the imino tautomer [20] [21]. The stabilization provided by the aromatic pyridine ring system and the reduced basicity of the amino group minimize tautomeric interconversion under normal conditions.

| Ionization Site | Estimated pKa | Comparison Compound | Reference pKa |

|---|---|---|---|

| Pyridine nitrogen | ~4-5 | Isonicotinic acid | 4.85 [18] |

| Amino group | ~2-3 | 2-Amino-5-bromobenzoic acid | 4.55 [10] |

| Combined effect | Multiple equilibria | Electron-withdrawing substituents reduce basicity | [15] [16] |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant